molecular formula C11H17NO3 B1425828 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1560460-14-1

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B1425828
M. Wt: 211.26 g/mol
InChI Key: XDPDMFBCHJTXJG-UHFFFAOYSA-N
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Description

The compound “3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a cyclohexyl ring, which is a six-membered carbon ring, and an oxazole ring, which is a five-membered ring containing two heteroatoms, typically one oxygen atom and one nitrogen atom . The presence of the carboxylic acid functional group (-COOH) suggests that it may exhibit acidic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl and oxazole rings and the introduction of the methyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 3-methylcyclohexyl group attached to a 4,5-dihydro-1,2-oxazole ring at the 3-position. The 5-position of the oxazole ring is then substituted with a carboxylic acid group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The oxazole ring, being a heterocycle, might undergo reactions at the heteroatoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .

Scientific Research Applications

Synthetic Applications and Stereochemistry

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been studied for its synthetic applications, particularly in relation to stereochemistry and cycloadditions. Jenkins et al. (1995) explored the stereo- and regio-selectivity of cycloadditions involving similar compounds, providing insights into the absolute stereochemistry of such derivatives through X-ray analysis of esters derived from them (Jenkins et al., 1995).

Heterocyclic Chemistry and Ring Opening Reactions

In the field of heterocyclic chemistry, the compound's reactions with various agents have been investigated. Ibata et al. (1992) studied the abnormal Diels–Alder reaction of 5-alkoxyoxazoles, which are structurally related to 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, with tetracyanoethylene, leading to novel cycloadducts via oxazole ring opening (Ibata et al., 1992).

Blood Platelet Aggregation Inhibition

Ozaki et al. (1983) synthesized derivatives of oxazole-4-carboxylic acid and evaluated their inhibitory activity on blood platelet aggregation, demonstrating potential therapeutic applications of similar compounds (Ozaki et al., 1983).

Catalytic Synthesis and Antibacterial Activities

The compound has also been involved in studies on catalytic synthesis and antibacterial activities. Cooper et al. (1990) prepared a series of derivatives, including oxazole substituents, which showed significant in vitro antibacterial activity, highlighting the compound's potential in medicinal chemistry (Cooper et al., 1990).

Macrolide Synthesis

In the synthesis of macrolides, a class of natural products, Wasserman et al. (1981) utilized oxazoles, similar to the compound , as precursors for activated carboxylic acids, demonstrating their utility in the synthesis of complex organic molecules like macrolides (Wasserman et al., 1981).

Safety And Hazards

As with any chemical, handling “3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for research or applications involving this compound would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

3-(3-methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h7-8,10H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPDMFBCHJTXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C2=NOC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 4
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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